5-Chloro-4-fluoro-2-methyl-1H-indole
CAS No.:
Cat. No.: VC15997529
Molecular Formula: C9H7ClFN
Molecular Weight: 183.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7ClFN |
---|---|
Molecular Weight | 183.61 g/mol |
IUPAC Name | 5-chloro-4-fluoro-2-methyl-1H-indole |
Standard InChI | InChI=1S/C9H7ClFN/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 |
Standard InChI Key | BXFXKCQJGUUGJB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(N1)C=CC(=C2F)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-chloro-4-fluoro-2-methyl-1H-indole derives from the indole backbone, a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Substituents are assigned positions based on IUPAC numbering:
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Chlorine at position 5 (benzene ring)
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Fluorine at position 4 (benzene ring)
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Methyl group at position 2 (pyrrole ring)
The molecular formula is C₉H₇ClFN, with a calculated molecular weight of 199.61 g/mol.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₇ClFN |
Molecular Weight | 199.61 g/mol |
SMILES Notation | Cc1c(c2c(n1)ccc(F)c2Cl) |
Topological Polar Surface Area | 28.68 Ų |
LogP (Octanol-Water) | 3.02 (predicted) |
The SMILES notation highlights the methyl group’s placement on the pyrrole nitrogen-adjacent carbon, while halogen atoms occupy adjacent positions on the benzene ring, creating a distinct electronic environment .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data for 5-chloro-4-fluoro-2-methyl-1H-indole remain unpublished, analogous indole derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions. Infrared (IR) spectroscopy of similar compounds reveals N-H stretching vibrations near 3400 cm⁻¹ and C-Cl/C-F stretches between 750–550 cm⁻¹. Nuclear magnetic resonance (NMR) spectra would likely show:
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¹H NMR: A singlet for the methyl group (δ 2.4–2.6 ppm), aromatic protons as multiplet signals (δ 6.8–7.5 ppm), and a broad N-H peak (δ 10–12 ppm).
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¹³C NMR: Resonances for the methyl carbon (δ 20–25 ppm), fluorinated carbon (δ 115–125 ppm, JCF ≈ 245 Hz), and chlorinated carbon (δ 125–135 ppm) .
Synthetic Methodologies
Multi-Step Synthesis from Aniline Precursors
A robust route to 5-chloro-4-fluoro-2-methyl-1H-indole adapts strategies developed for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate . The synthesis involves:
Step 1: Boc Protection of 4-Chloro-3-fluoroaniline
Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields N-Boc-4-chloro-3-fluoroaniline, preventing undesired side reactions during subsequent iodination.
Step 2: Regioselective Iodination
Treatment with N-iodosuccinimide (NIS) in acetic acid introduces iodine at position 2 (85% yield). Critical optimization of reaction time (4–6 hrs at 50°C) minimizes byproducts like 6-chloro-7-iodo-2(3H)-benzoxazolone .
Step 3: Cyclization to Indole Core
Deprotection with trifluoroacetic acid (TFA) followed by palladium-catalyzed cyclization (Pd(OAc)₂, PPh₃, CO) forms the indole skeleton. The methyl group is introduced via Suzuki-Miyaura coupling with methylboronic acid at position 2 .
Table 2: Optimized Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Boc Protection | Boc₂O, DMAP, THF, 25°C | 92 |
Iodination | NIS, AcOH, 50°C | 85 |
Cyclization | Pd(OAc)₂, CO, DMF, 100°C | 78 |
Methyl Introduction | MeB(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 82 |
Alternative Routes via Fischer Indole Synthesis
Physicochemical and Stability Profiles
Solubility and Partition Coefficients
The compound’s LogP value (3.02) predicts moderate lipophilicity, favoring solubility in organic solvents like dichloromethane (DCM) or ethyl acetate. Aqueous solubility is limited (0.02–0.05 mg/mL), necessitating formulation with co-solvents for biological assays .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of similar indoles shows decomposition onset at 180–200°C. Storage at –20°C under inert atmosphere (N₂ or Ar) is recommended to prevent halogen loss or methyl group oxidation.
Chemical Reactivity and Functionalization
Electrophilic Substitution Reactions
The electron-rich indole core undergoes electrophilic substitution preferentially at position 3. For example, nitration with HNO₃/AcOH yields 3-nitro derivatives, while Vilsmeier-Haack formylation introduces aldehyde groups .
Halogen-Metal Exchange and Cross-Coupling
The chlorine atom at position 5 participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Treatment with LDA (lithium diisopropylamide) generates a lithium intermediate for nucleophilic alkylation .
Biological and Pharmacological Applications
Antiviral Activity
Structural analogs like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The methyl and halogen substituents enhance binding to the hydrophobic pocket of reverse transcriptase, with EC₅₀ values < 100 nM .
Industrial and Regulatory Considerations
Scalable Production Techniques
Continuous flow reactors reduce reaction times and improve yields for indole cyclization steps. Automated crystallization systems achieve >99% purity, meeting Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indole derivatives for kinase inhibition studies.
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Prodrug Formulations: Enhancing aqueous solubility through phosphate or glycoside prodrug strategies.
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Computational Modeling: QSAR studies to optimize substituent patterns for target selectivity in antiviral therapies .
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